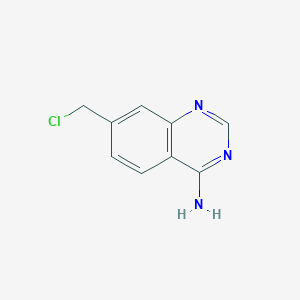

7-(Chloromethyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(chloromethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBGJHROIMMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650610 | |

| Record name | 7-(Chloromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323591-38-4 | |

| Record name | 7-(Chloromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 323591-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Potential of 7 Chloromethyl Quinazolin 4 Amine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 7-position of the quinazoline (B50416) ring is a primary site for chemical modification due to the presence of a good leaving group, the chloride ion. This functionality allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse structural motifs. The carbon atom of the chloromethyl group is electrophilic and readily attacked by nucleophiles.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction with primary or secondary amines leads to the corresponding 7-(aminomethyl)quinazolin-4-amine derivatives. Similarly, reaction with thiols or thiolates results in the formation of 7-((thio)methyl)quinazolin-4-amine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

An analogous reaction is seen in the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives, which are subsequently treated with various amine derivatives to furnish more complex structures. ijirset.com Another relevant example involves the nucleophilic aromatic substitution on N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with 4-methoxybenzyl thiol, which demonstrates the reactivity of the quinazoline ring system towards sulfur nucleophiles to form a thioether linkage. mdpi.com

Below is a table summarizing potential nucleophilic substitution reactions at the chloromethyl group:

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 7-((Alkylamino)methyl)quinazolin-4-amine |

| Thiol | R-SH | 7-((Alkylthio)methyl)quinazolin-4-amine |

| Alkoxide | R-ONa | 7-((Alkoxymethyl)quinazolin-4-amine |

| Cyanide | NaCN | 7-(Cyanomethyl)quinazolin-4-amine |

Derivatizations and Functional Group Interconversions at the Amino Moiety

The 4-amino group of 7-(Chloromethyl)quinazolin-4-amine offers another handle for synthetic transformations. This exocyclic amino group can undergo a range of reactions typical for aromatic amines, allowing for further diversification of the quinazoline core.

One common derivatization is N-acylation, where the amino group reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Another important transformation is N-alkylation, which can be achieved by reacting the amino group with alkyl halides. Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Structure-activity relationship studies on quinazolinone derivatives have highlighted that substitutions at the 4th position, particularly with amines or substituted amines, can significantly influence their biological activities. nih.gov The synthesis of N-aryl derivatives, such as 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine and 7-chloro-N-(4-methylphenyl)quinazolin-4-amine, further illustrates the synthetic utility of modifying the 4-amino position. nih.govnih.gov

The following table outlines some key derivatizations of the 4-amino group:

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Methyl iodide | Secondary Amine |

| Schiff Base Formation | Benzaldehyde | Imine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

Modifications of the Quinazoline Ring System via the Chloromethyl Bridge

The chloromethyl group at the 7-position can act as a linchpin for the construction of novel fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the chloromethyl moiety can be used to build additional rings onto the quinazoline framework, leading to more complex and rigid molecular architectures.

For example, an intramolecular cyclization could be envisioned if a suitable nucleophilic group is introduced at another position on the quinazoline ring, such as the 8-position or on the 4-amino group. The reaction of the chloromethyl group with this internal nucleophile would lead to the formation of a new ring fused to the quinazoline system.

In an intermolecular approach, a bifunctional reagent can be used to link the chloromethyl group to another position on the quinazoline ring. For instance, reaction with a reagent containing both a nucleophilic center to displace the chloride and another reactive group could facilitate a subsequent ring-closing reaction. Such strategies are fundamental in heterocyclic chemistry for creating polycyclic compounds. While specific examples starting from this compound are not prevalent in the provided search results, the general principles of heterocyclic synthesis support the feasibility of such transformations.

Medicinal Chemistry and Biological Activity Spectrum

Exploration of Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory)

While direct and extensive research focused solely on the analgesic and anti-inflammatory properties of 7-(Chloromethyl)quinazolin-4-amine is not widely available in the reviewed scientific literature, the broader class of 7-chloro-quinazoline derivatives has been a subject of pharmacological investigation for these activities. The presence of the chloro group at the 7-position is a structural feature in several series of compounds that have been evaluated for their potential to alleviate pain and inflammation.

Analgesic Activity

The analgesic potential of various quinazoline (B50416) derivatives, including those with a 7-chloro substitution, has been explored. For instance, new condensed derivatives of anpirtoline, where the pyridine (B92270) ring was replaced by a 7-chloroquinazoline (B1588860) nucleus, have been synthesized and studied for their analgesic effects. nih.gov Some of these compounds demonstrated analgesic activity comparable to clinically used drugs like flupirtine (B1215404) and tramadol (B15222) in hot plate and acetic acid-induced writhing tests. nih.gov

In a separate study, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was pharmacologically evaluated for its in vivo analgesic activity using the acetic acid-induced writhing test in mice. researchgate.netgsconlinepress.comgsconlinepress.com This compound, along with its precursor 7-chloro-2-methyl-4H-benzo[d] researchgate.nettbzmed.ac.ir-oxazin-4-one, exhibited significant analgesic effects. researchgate.netgsconlinepress.comgsconlinepress.com The activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was found to be substantial, showing a high percentage of pain inhibition. researchgate.net

Another study focused on a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones. These compounds were also assessed for their analgesic properties, with some showing moderate to significant activity when compared to the standard drug diclofenac. researchgate.net However, a structure-activity relationship (SAR) study on a different set of quinazoline derivatives noted that the inclusion of a chloro group at the C-7 position did not necessarily lead to an increase in analgesic activity. mdpi.com

The table below summarizes the analgesic activity of selected 7-chloro-quinazoline derivatives.

Table 1: Analgesic Activity of Selected 7-Chloro-Quinazoline Derivatives

| Compound | Test Model | Observation | Reference(s) |

|---|---|---|---|

| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Acetic acid-induced writhing in mice | Exhibited significant analgesic activity (74.67 - 83.80% inhibition). | researchgate.net |

| 7-Chloro-2-methyl-4H-benzo[d] researchgate.nettbzmed.ac.ir-oxazin-4-one | Acetic acid-induced writhing in mice | Showed significant analgesic activity. | researchgate.net |

| 7-Chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | Not specified | Moderate to significant activity compared to diclofenac. | researchgate.net |

Anti-inflammatory Activity

The anti-inflammatory potential of the 7-chloro-quinazoline scaffold has also been investigated. In one study, a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. researchgate.net The results indicated that some of these compounds possess noteworthy anti-inflammatory properties, with their efficacy being compared to the standard drug diclofenac. researchgate.net Docking analysis suggested that these compounds may interact with the COX-II protein, a key enzyme in the inflammatory pathway. researchgate.net

Similarly, research into other quinazolinone analogs has shown that substitutions on the quinazolinone core can significantly influence anti-inflammatory activity. For example, a series of 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones were synthesized and tested, with some compounds showing promising anti-inflammatory effects. nih.gov While this study did not focus on 7-chloro derivatives specifically, it highlights the tunability of the quinazolinone scaffold for anti-inflammatory purposes. nih.gov

The table below presents findings on the anti-inflammatory activity of certain 7-chloro-quinazoline derivatives.

Table 2: Anti-inflammatory Activity of Selected 7-Chloro-Quinazoline Derivatives

| Compound Series | Test Model | Observation | Reference(s) |

|---|

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one |

| 7-Chloro-2-methyl-4H-benzo[d] researchgate.nettbzmed.ac.ir-oxazin-4-one |

| 7-Chloro-3-substituted-2-phenylquinazolin-4(3H)-ones |

| Anpirtoline |

| Flupirtine |

| Tramadol |

| Diclofenac |

| 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones |

Structure Activity Relationship Sar Studies of 7 Chloromethyl Quinazolin 4 Amine Derivatives

Positional Impact of Substituents on the Quinazoline (B50416) Nucleus

The biological profile of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core ring system. The interplay between different functional groups at various positions dictates the molecule's interaction with its biological target, thereby modulating its potency and pharmacological effects.

Role of the 7-Chloromethyl Group on Biological Potency

The 7-chloromethyl group is a key feature that can significantly impact the biological activity of quinazolin-4-amine (B77745) derivatives. This group can act as a reactive handle for further chemical modifications, allowing for the introduction of a diverse array of substituents. More importantly, the chloro atom at the 7-position can influence the electronic properties of the quinazoline ring. Electron-withdrawing groups at the 7-position have been shown to affect the pKa of the quinoline (B57606) ring nitrogen and the side chain amino group in related quinoline compounds, which can alter their accumulation in acidic cellular compartments. researchgate.net While direct studies on the 7-chloromethyl group are limited in the provided results, the general principle of substitution at this position being influential is well-established for the broader class of quinoline and quinazoline compounds. researchgate.net

Influence of the 4-Amino Group on Pharmacological Profiles

The 4-amino group is a critical determinant of the pharmacological profile of quinazoline derivatives. It is a common feature in many biologically active quinazolines and often serves as a key interaction point with target proteins. nih.govresearchgate.net The nature of the substituent on the 4-amino group can dramatically alter the compound's activity. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, substitutions on the aniline (B41778) ring at the 4-position significantly modulated the potency. nih.gov Specifically, a 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. Interestingly, a 4-trifluoromethyl group slightly improved the potency. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituent attached to the 4-amino group. Furthermore, the 4-aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, present in numerous approved drugs. researchgate.net

Effects of Substitutions at Positions 2, 3, 6, and 8

Substitutions at other positions on the quinazoline nucleus also play a pivotal role in defining the biological activity of its derivatives.

Position 2: The substituent at the 2-position can significantly influence the pharmacological activity. For instance, in the context of antimicrobial agents, the presence of methyl, amine, or thiol groups at this position is often considered essential. nih.gov In some anticancer derivatives, a thiazole (B1198619) group at the 2-position was found to be more active than nicotinic or nitrobenzoic acid substituents. nih.gov

Position 3: Modifications at the 3-position have been extensively explored, particularly for antitumor activity. researchgate.net The introduction of a substituted aromatic ring at this position is often crucial for antimicrobial properties. nih.gov

Position 6: The 6-position is another key site for modification. The introduction of a β-halopropionamide chain at the 6th position of the quinazoline moiety has been shown to improve the inhibition of EGFR autophosphorylation. nih.gov In a study of 2,3,6-trisubstituted quinazolin-4-ones, a bromine atom at position 6 was a common feature in compounds screened for anticancer activity. researchgate.net For some anticancer quinazoline derivatives, a nitro group at the C-6 position was found to increase activity. nih.gov

Position 8: The presence of a halogen atom at the 8-position, similar to the 6-position, can enhance antimicrobial activities. nih.gov Specifically, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions significantly improved antibacterial activity. nih.gov

The following table summarizes the general impact of substitutions at various positions on the quinazoline nucleus based on available research.

| Position | Type of Substituent | General Effect on Biological Activity |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| 2 | Thiazole | More active than nicotinic/nitrobenzoic acid for some anticancer agents nih.gov |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity nih.gov |

| 4 | Substituted Amino Group | Critical for pharmacological profile, modulates potency researchgate.netnih.gov |

| 6 | Halogen (e.g., Bromine) | Beneficial for antitumor activity researchgate.net |

| 6 | β-halopropionamide | Improved EGFR inhibition nih.gov |

| 6 | Nitro Group | Increased anticancer activity nih.gov |

| 6, 8 | Halogen (e.g., Iodine) | Improved antibacterial activity nih.gov |

Conformational Analysis and its Correlation with Bioactivity

While specific conformational analysis data for 7-(chloromethyl)quinazolin-4-amine is not detailed in the provided search results, general principles for quinazolinone derivatives suggest that the spatial arrangement of substituents is critical. For instance, in the design of microtubule polymerization inhibitors, the conformational relationships of quinazolinones were studied, revealing that aryl rings with certain substituents enhance binding. mdpi.com Molecular docking studies, a form of computational conformational analysis, have been instrumental in elucidating the binding modes of quinazoline derivatives with their targets, such as the epidermal growth factor receptor (EGFR). mdpi.com These studies help to visualize how the molecule fits into the active site and which interactions are crucial for its inhibitory activity.

Rational Design Principles for Optimizing Lead Compounds

The development of potent and selective quinazoline-based therapeutic agents relies heavily on rational drug design principles. This approach involves a systematic process of modifying a lead compound, such as this compound, to improve its pharmacological properties. Key strategies include:

Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to guide the design of new inhibitors. Molecular docking simulations can predict the binding affinity and orientation of designed molecules within the active site, allowing for the optimization of interactions. mdpi.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the pharmacophore of a series of active quinazoline derivatives, new compounds with improved potency can be designed.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of novel, untested molecules.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere). This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of a molecule.

The optimization of a hit compound from a high-throughput screen, N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, into a potent MERS-CoV inhibitor with an IC50 of 0.157 μM exemplifies the successful application of these principles. nih.gov The process involved systematic modifications of the substituents at both the 4- and 6-positions of the quinazoline ring to enhance antiviral activity. nih.gov

Computational Chemistry and in Silico Drug Discovery Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

In the study of quinazoline (B50416) derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. benthamdirect.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance biological activity. nih.gov For a series of quinazoline-based inhibitors of p21-activated kinase 4 (PAK4), a CoMSIA model yielded a high predictive r-squared (r²_pred) value of 0.822, indicating a robust and predictive model. benthamdirect.com Similarly, a study on quinazolinone derivatives as MMP-13 inhibitors produced reliable CoMFA and CoMSIA models with R_pred² values of 0.829 and 0.839, respectively. nih.gov These models revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary determinants of inhibitory activity. nih.gov

Table 1: Representative QSAR Model Statistics for Quinazoline Derivatives

| Model Type | Target | q² | r² | r²_pred / R_pred² | Reference |

|---|---|---|---|---|---|

| CoMFA | PAK4 | 0.595 | 0.986 | 0.689 | benthamdirect.com |

| CoMSIA | PAK4 | 0.762 | 0.984 | 0.822 | benthamdirect.com |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

This table presents statistical data from QSAR studies on quinazoline derivatives, illustrating the predictive power of these models. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²_pred or R_pred² is the predictive correlation coefficient for an external test set.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is instrumental in elucidating the binding mode of a compound and estimating its binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov

For quinazoline derivatives, molecular docking studies have been crucial in understanding their interactions with various protein targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov The 4-aminoquinazoline core is a well-established hinge-binding motif in many kinase inhibitors. Docking simulations of quinazoline derivatives into the ATP-binding site of EGFR typically show the quinazoline nitrogen atoms forming key hydrogen bonds with backbone residues in the hinge region of the kinase. nih.gov

In a study of 6-bromo-quinazoline derivatives targeting EGFR, the calculated binding energies for active compounds ranged from -5.3 to -6.7 kcal/mol. nih.gov Another study on quinazolinone derivatives as dual PARP1 and STAT3 inhibitors reported glide energies as significant as -82.521 kcal/mol, with the most potent compounds forming multiple hydrogen bonds and pi-pi stacking interactions within the active sites. tandfonline.com

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For quinazoline-based PAK4 inhibitors, Leu398 was identified as a crucial residue for stabilizing the inhibitor in the binding pocket. benthamdirect.com In the case of EGFR inhibitors, interactions with residues such as Thr766, Leu764, and Lys721 are often observed. nih.gov The binding of a potent 4-anilinoquinazoline (B1210976) derivative to VEGFR-2 was stabilized by interactions with key residues, resulting in a binding energy of -8.24 kcal/mol.

Table 2: Molecular Docking Results for Representative Quinazoline Derivatives

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 6-Bromo-quinazoline | EGFR | -6.7 | Thr766, Leu764, Lys721 | nih.gov |

| Quinazolinone | PARP1 | -82.521 (glide energy) | Try640, Try657 | tandfonline.com |

| 4-Anilinoquinazoline | VEGFR-2 | -8.24 | Not specified |

This table summarizes results from molecular docking studies, highlighting the binding affinities and key amino acid residues involved in the interaction of quinazoline derivatives with their biological targets.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netbiorxiv.org This allows for the assessment of the stability of the complex and the analysis of dynamic binding events. researchgate.nettandfonline.com

MD simulations are used to evaluate the stability of the ligand-protein complex by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. researchgate.net A stable RMSD profile suggests that the ligand remains securely bound in the active site. researchgate.net For quinazoline derivatives targeting EGFR and other kinases, MD simulations have confirmed the stability of the docked complexes over simulation times of up to 100 nanoseconds. tandfonline.comtandfonline.com The root-mean-square fluctuation (RMSF) can also be analyzed to identify flexible regions of the protein upon ligand binding. researchgate.net

MD simulations can be coupled with methods to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods that calculate the binding free energy from snapshots of an MD trajectory. nih.govnih.gov

For a series of quinazoline derivatives targeting EGFR, MM-PBSA calculations were used to compute the binding free energy, which includes contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov In another study, the binding free energy for novel pyrido-fused imidazo[4,5-c]quinoline derivatives with PI3K was calculated using MM/GBSA, with the most potent compound showing a favorable binding energy. nih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but often more accurate method for calculating the relative binding free energies of a series of related ligands. qsimulate.comuiuc.edu FEP involves gradually "morphing" one molecule into another over a series of intermediate steps in a simulation, allowing for the precise calculation of the free energy difference between them. youtube.com This method is particularly useful for lead optimization, where small chemical modifications are made to a parent compound. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-(Chloromethyl)quinazolin-4-amine |

| Erlotinib |

| Afatinib |

| Vandetanib |

| Prazosin |

| Alfuzosin |

| Gefitinib |

| Cisplatin |

| Doxorubicin |

| Wortmannin |

| BMS-345541 |

| Cipemastat |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, offering a window into the behavior of a compound like this compound. These calculations are crucial for understanding its stability, reactivity, and potential interaction with biological targets.

DFT studies on quinazoline derivatives typically employ methods like B3LYP with a basis set such as 6-31+G(d,p) to optimize the molecular geometry and calculate key electronic descriptors. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to interaction. ekb.eg

Another key aspect of DFT studies is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for predicting how the molecule will interact with biological receptors, where electrostatic interactions play a fundamental role. For instance, in related quinazoline derivatives, the nitrogen atoms of the quinazoline ring and the oxygen of a carbonyl group typically show negative potential, making them likely sites for hydrogen bonding. nih.gov

| Descriptor | Illustrative Value | Significance |

| EHOMO | ~ -6.7 eV | Indicates electron-donating capability. |

| ELUMO | ~ -1.4 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ~ 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule. |

| Note: The values presented are representative of quinazoline derivatives and are for illustrative purposes. Specific calculations for this compound are required for precise data. |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its biological activity.

In Silico Prediction of Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools, such as SwissADME and ProTox, have become standard in the early phases of drug discovery for forecasting these properties. researchgate.net These predictions help to identify potential liabilities that could lead to failure in later clinical stages.

For quinazoline derivatives, in silico studies are routinely performed to assess their drug-likeness and ADME properties. tandfonline.comrsc.org A primary filter is Lipinski's Rule of Five, which predicts the potential for oral bioavailability. According to this rule, a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 g/mol .

A lipophilicity value (LogP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other important predicted parameters include the Topological Polar Surface Area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes, and predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. digitellinc.com Furthermore, potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are also evaluated to foresee potential drug-drug interactions. nih.gov Toxicity predictions, such as AMES toxicity (mutagenicity) and carcinogenicity, are also critical components of these in silico screens. researchgate.net

The table below summarizes the predicted pharmacokinetic parameters for a compound with the structure of this compound, based on typical results for this class of molecules from computational models.

| Parameter | Predicted Value/Descriptor | Implication |

| Molecular Weight | 193.63 g/mol | Complies with Lipinski's rule (<500). |

| LogP | ~ 2.5 | Optimal lipophilicity, complies with Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |

| Topological Polar Surface Area (TPSA) | ~ 67 Ų | Suggests good cell membrane permeability. |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the GI tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Variable; substitution patterns on the quinazoline core heavily influence CNS penetration. digitellinc.com |

| CYP Inhibitor | Likely inhibitor of some isoforms (e.g., CYP2C19, CYP3A4) | Potential for drug-drug interactions. nih.gov |

| AMES Toxicity | Predicted Non-toxic | Low probability of being mutagenic. digitellinc.com |

| Note: These values are generated from predictive models and require experimental validation. The specific values can vary between different prediction software. |

Future Perspectives and Translational Research Potential

Strategies for Lead Optimization and Derivatization

Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of 7-(Chloromethyl)quinazolin-4-amine , the primary site for modification is the reactive chloromethyl group. This functional group is highly amenable to nucleophilic substitution reactions, allowing for the introduction of a diverse array of substituents to fine-tune the molecule's interaction with its biological target.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features influence biological activity. For quinazolines, it has been observed that small lipophilic groups at the C-2 position and electron-donating groups at the C-5 and C-6 positions can enhance anticancer activity. nih.gov The chloromethyl group at the C-7 position of This compound can be used to introduce various "tail" groups. nih.gov By systematically synthesizing a series of derivatives where the group replacing the chlorine atom is varied, researchers can build a detailed SAR model. For example, replacing the chloro group with different anilino scaffolds or piperazine-containing moieties has been a successful strategy for creating potent anticancer agents. mdpi.commdpi.com

Pharmacophore Hybridization: This strategy involves combining the quinazoline (B50416) scaffold with other known pharmacologically active heterocyclic systems to create hybrid molecules with potentially synergistic or multi-target effects. frontiersin.org The chloromethyl group acts as an ideal linker for attaching other heterocycles, such as 1,2,3-triazoles or purines, which have also shown significant antitumor properties. frontiersin.org

Improving Drug-Like Properties: Optimization also focuses on improving absorption, distribution, metabolism, and excretion (ADME) properties. Modifications can be made to increase solubility, improve metabolic stability, and reduce off-target toxicity. For instance, designing dual inhibitors, such as those targeting both PI3K and HDAC, can lead to compounds with enhanced efficacy and the ability to overcome drug resistance. nih.gov

A summary of derivatization approaches for similar chloro-methylated quinazolines is presented below.

| Starting Material Class | Reagent/Condition | Resulting Scaffold | Therapeutic Goal |

| 2-Chloromethyl-quinazolinone | N-Boc-piperazine / K₂CO₃ | Piperazine-substituted quinazolinone | PARP Inhibition |

| 2-Chloromethyl-quinazolinone | Anilines / POCl₃ | 4-Anilinoquinazoline (B1210976) | Anticancer |

| 4-Chloroquinazoline (B184009) | Amines / SNAr | C-4 Amino-substituted quinazoline | PI3K/HDAC Inhibition |

| Chloro-methylated quinazoline | Nucleophiles (e.g., thiols, amines) | Diverse C-7 substituted quinazolines | Lead Optimization |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinazoline derivatives have a well-established history of interacting with a broad spectrum of biological targets, leading to a wide range of pharmacological activities. nih.govmdpi.comresearchgate.net While their primary success has been in oncology, their potential extends to numerous other therapeutic areas.

Established and Emerging Anticancer Targets: The antitumor effects of quinazolines are mediated through various mechanisms. frontiersin.org Several FDA-approved drugs based on the quinazoline structure function as potent kinase inhibitors. nih.gov

Tyrosine Kinase Inhibitors: This is the most prominent class, with drugs like Gefitinib , Erlotinib , and Afatinib targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov These drugs have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC). mdpi.com Other targets include VEGFR, which is involved in angiogenesis. nih.gov

DNA Repair Enzyme Inhibitors: Poly(ADP-ribose)polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, especially in tumors with specific DNA repair deficiencies. nih.govnih.gov Quinazolinone derivatives have been developed as potent PARP inhibitors. nih.govnih.gov

Tubulin Polymerization Inhibitors: By disrupting the formation of microtubules, these agents halt cell division, leading to apoptosis. This mechanism is employed by classic chemotherapy drugs, and novel quinazoline derivatives are being explored for this purpose. frontiersin.orgnih.govmdpi.com

Dual-Target and Multi-Target Inhibitors: To combat drug resistance and improve efficacy, researchers are designing single molecules that can inhibit multiple targets simultaneously. Examples include dual inhibitors of Histone Deacetylases (HDACs) and other key proteins like PI3K or BRD4. nih.govnih.govnih.gov

Beyond Oncology: The therapeutic versatility of the quinazoline scaffold is actively being explored in other diseases.

Neurodegenerative Diseases: In Alzheimer's disease, quinazoline derivatives are being investigated as multi-target agents that can inhibit cholinesterases, prevent β-amyloid aggregation, and reduce oxidative stress. mdpi.com

Infectious Diseases: The quinazoline nucleus is a promising framework for developing new antimicrobial agents. Derivatives have shown activity against bacteria (including Mycobacterium tuberculosis), viruses (such as influenza and HIV), fungi, and parasites responsible for malaria. mdpi.comresearchgate.net

Inflammatory Conditions: Certain quinazoline compounds have demonstrated significant anti-inflammatory properties, presenting opportunities for treating a range of inflammatory disorders. researchgate.net

| Therapeutic Area | Biological Target(s) | Example Application |

| Oncology | EGFR, VEGFR, PARP, HDAC, Tubulin | Non-small-cell lung cancer, Breast cancer |

| Neurodegeneration | Cholinesterases, β-amyloid | Alzheimer's Disease |

| Infectious Disease | Various microbial enzymes | Tuberculosis, Influenza, Bacterial infections |

| Inflammation | Inflammatory pathway mediators | General anti-inflammatory agents |

| Cardiovascular | α1-adrenergic receptor | Hypertension (e.g., Prazosin ) |

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on developing "green" and sustainable processes that are more efficient, less hazardous, and environmentally benign. The synthesis of quinazolines and their derivatives is an active area for the application of these principles. researchgate.netnih.gov Traditional methods often require harsh conditions, toxic solvents, and lengthy reaction times. frontiersin.org

Modern, sustainable approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. frontiersin.org It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to various steps in quinazoline synthesis, including the key cyclization reactions. tandfonline.com

Use of Greener Solvents: Researchers are replacing hazardous organic solvents with more environmentally friendly alternatives. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are biodegradable, have low toxicity, and can be highly effective reaction media for quinazolinone synthesis. researchgate.nettandfonline.com Other sustainable solvents like anisole (B1667542) are also being employed. organic-chemistry.org

Catalyst- and Metal-Free Reactions: Many synthetic routes rely on expensive and potentially toxic heavy metal catalysts. nih.gov A key goal of green chemistry is to develop catalyst-free or metal-free alternatives. Recent advances include four-component reactions that construct the quinazoline core from simple anilines and aldehydes under metal-free conditions, increasing atom economy and simplifying purification. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources, making it an inherently green methodology for building the quinazoline scaffold.

Clinical Development Prospects for Quinazoline-Based Therapeutics

The therapeutic relevance of the quinazoline scaffold is unequivocally demonstrated by the number of drugs that have successfully navigated the rigorous clinical development process and are now used in patients. nih.govresearchgate.net The pipeline for new quinazoline-based drugs remains robust, indicating continued confidence in their therapeutic potential.

FDA-Approved Quinazoline Drugs: A significant number of quinazoline derivatives have received approval from the U.S. Food and Drug Administration (FDA) and other regulatory bodies, primarily for the treatment of cancer. nih.gov

| Drug Name | Brand Name | Primary Indication | Mechanism of Action |

| Gefitinib | Iressa® | Non-Small-Cell Lung Cancer (NSCLC) | EGFR Inhibitor nih.gov |

| Erlotinib | Tarceva® | NSCLC, Pancreatic Cancer | EGFR Inhibitor nih.gov |

| Lapatinib | Tykerb® | Breast Cancer | Dual EGFR/HER2 Inhibitor nih.gov |

| Afatinib | Gilotrif® | NSCLC | Irreversible ErbB Family Blocker nih.gov |

| Vandetanib | Caprelsa® | Medullary Thyroid Cancer | Multi-kinase Inhibitor (VEGFR, EGFR, RET) nih.gov |

| Icotinib | Conmana® | NSCLC (Approved in China) | EGFR Inhibitor wikipedia.org |

| Prazosin | Minipress® | Hypertension | α1-adrenergic blocker tandfonline.com |

Compounds in Clinical Trials: Beyond the approved drugs, numerous other quinazoline derivatives are currently in various phases of clinical trials for a range of indications. researchgate.net The ICOGEN phase III trial, for example, compared Icotinib head-to-head with Gefitinib , demonstrating non-inferiority in progression-free survival for patients with NSCLC. wikipedia.org The existence of a healthy clinical pipeline underscores the continued investment and interest in this versatile chemical class. The success of these agents in the clinic provides a strong rationale for the continued development of new derivatives, such as those originating from This compound , with the aim of addressing unmet medical needs, improving upon existing therapies, and overcoming challenges like drug resistance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-(Chloromethyl)quinazolin-4-amine, and what challenges are associated with its chlorination step?

- Methodology : The synthesis typically involves cyclization of 2-aminobenzamide derivatives followed by chlorination. For example, 7-chloroquinazolin-4-amines can be synthesized via cyclization with urea at 200°C, followed by chlorination using reagents like POCl₃ . A key challenge is controlling regioselectivity during chlorination, as over-chlorination or byproduct formation may occur due to reactive intermediates. Purification often requires column chromatography (e.g., silica gel with ethyl acetate/hexanes gradients) and characterization via / NMR and LCMS .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

- Methodology : Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (0.025–0.05% trifluoroacetic acid modifiers) to assess purity (>95%) .

- Spectroscopy : NMR (e.g., δ 8.99 ppm for quinazoline protons) and NMR (e.g., δ 159.05 ppm for C=NH groups) .

- Mass Spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H] at 362.0957) .

Advanced Research Questions

Q. How can electrochemical methods improve the synthesis of quinazolin-4-amine derivatives compared to traditional thermal approaches?

- Methodology : Electrochemical oxidative cyclization using aluminum/carbon electrodes in acetic acid enables room-temperature synthesis of quinazolin-4(3H)-ones, avoiding high temperatures (200°C) and transition-metal catalysts. This method reduces side reactions and improves yields (70–85%) for derivatives like 2-methylquinazolin-4(3H)-ones . Optimize parameters such as electrolyte concentration (0.1–1.0 M) and current density (5–10 mA/cm²) to enhance efficiency.

Q. What strategies resolve contradictions in literature regarding the anti-inflammatory potential of quinazolin-4-amines versus their synthetic feasibility?

- Methodology :

- Synthetic Optimization : Replace harsh chlorination agents (e.g., SOCl₂) with milder alternatives (e.g., NCS in DMF) to reduce byproducts .

- Biological Screening : Use in vitro assays (e.g., COX-2 inhibition) to correlate substituent effects (e.g., morpholino or piperazine groups) with activity. For example, N-(thiophen-2-ylmethyl) derivatives show enhanced selectivity due to hydrophobic interactions .

- Data Reconciliation : Cross-validate synthetic yields (e.g., 58–99% ) with bioactivity data to identify optimal scaffolds.

Q. How do structural modifications at the 6- and 7-positions of quinazolin-4-amine impact kinase inhibition selectivity (e.g., c-Src vs. Abl)?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance Abl affinity (IC₅₀ < 10 nM), while bulky groups (e.g., tetrahydro-2H-pyran-4-yloxy) at position 7 improve c-Src selectivity .

- Binding Studies : Perform molecular docking (e.g., using HDAC8/MS-344 complexes ) to map interactions with kinase ATP pockets.

- In Vivo Validation : Use xenograft models (e.g., pancreatic cancer) to assess oral bioavailability (t₁/₂ = 40 h) and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.